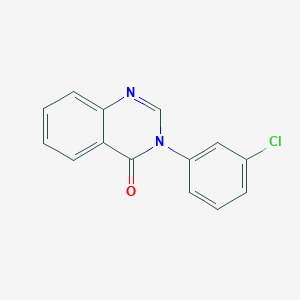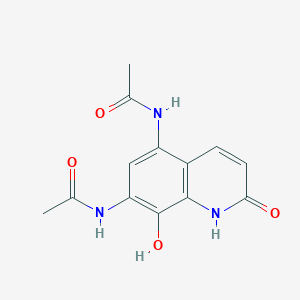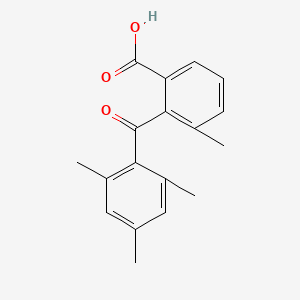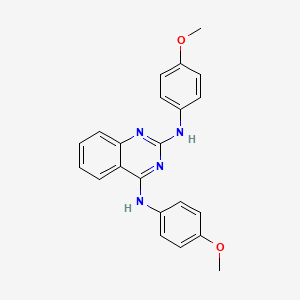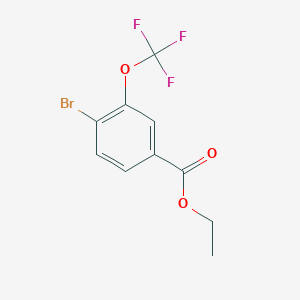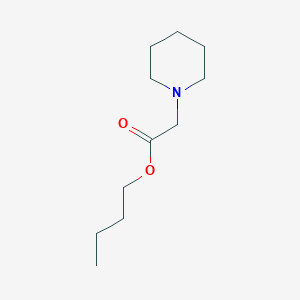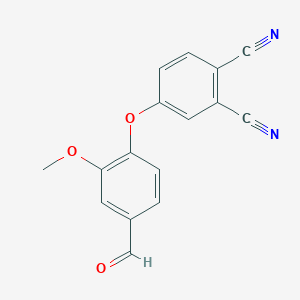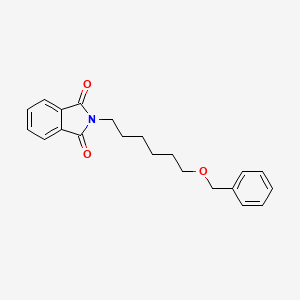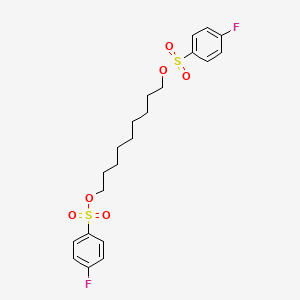
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C21H26F2O6S2 It is characterized by the presence of a nonane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 9 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the nonane backbone can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as nonane-1,9-diyl bis(amine) or nonane-1,9-diyl bis(thiol).
Hydrolysis: Nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the nonane backbone.
Wissenschaftliche Forschungsanwendungen
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis and materials science to introduce functional groups or modify molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Decane-1,10-diyl bis(4-fluorobenzenesulfonate): Similar structure but with a decane backbone instead of nonane.
Uniqueness
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can influence the compound’s reactivity, stability, and interactions with other molecules. The fluorine atoms can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
6278-66-6 |
|---|---|
Molekularformel |
C21H26F2O6S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
9-(4-fluorophenyl)sulfonyloxynonyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H26F2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChI-Schlüssel |
JXQCBDDRJVUIPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


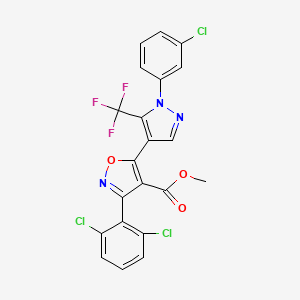
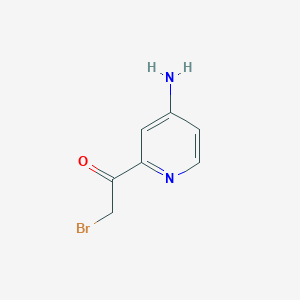
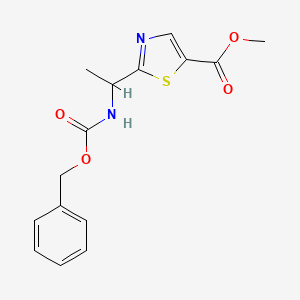
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
